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molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No. B017182
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Patent
US07241625B2

Procedure details

Into a reaction vessel was charged 4-cyano-2-nitrotoluene (12) (300 g) and ethanol, and 10% palladium/carbon (9.5 g) was added to this and a hydrogen catalytic reduction reaction was conducted at room temperature. When absorption of hydrogen disappeared, palladium/carbon was removed by filtration, then, the solvent was distilled off from filtrate, to obtain 4-cyano-2-aminotoluene (13) (132.5 g, yield from (11) is 98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1)#[N:2].[H][H]>[Pd].C(O)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([NH2:10])[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
9.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this and
CUSTOM
Type
CUSTOM
Details
was conducted at room temperature
CUSTOM
Type
CUSTOM
Details
When absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
palladium/carbon was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from filtrate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 132.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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